

UNC2881 Solubility and Chemical Profile

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Compound Focus: UNC2881

Cat. No.: S547975

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The table below summarizes the key physicochemical and solubility data for **UNC2881**, collected from supplier datasheets and research data [1] [2] [3].

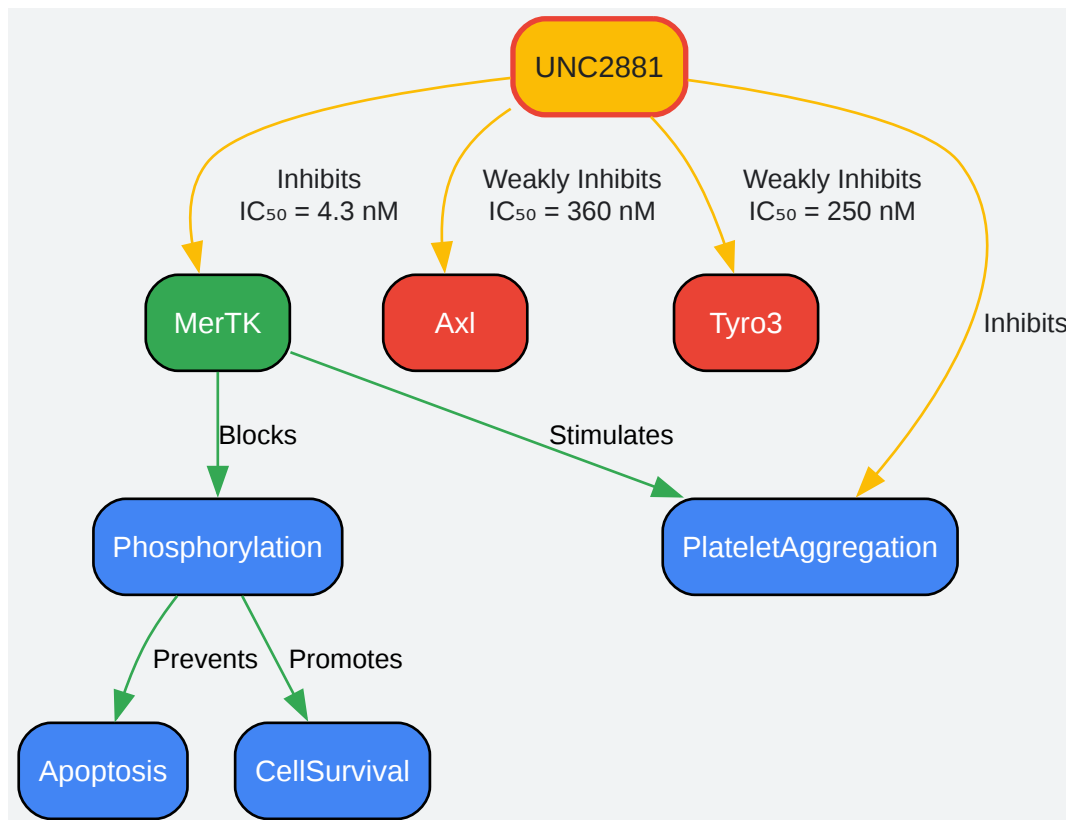
Property	Value / Description
Molecular Weight	463.58 g/mol [1] [2] [4]
CAS Number	1493764-08-1 [1] [2] [3]
Chemical Formula	$C_{25}H_{33}N_7O_2$ [1] [2] [4]
Solubility in DMSO	~ 92 mg/mL (~198.45 mM) [1] [5]. Other sources report slightly different values: 85 mg/mL [6], 80 mg/mL [3], and 50 mg/mL [2]. This indicates potential batch-to-batch variability.
Solubility in Ethanol	~ 5 mg/mL (10.78 mM). Heating (e.g., in a 50°C water bath) is recommended to achieve this concentration [1] [6] [5]. One supplier lists solubility up to 7 mg/mL [1].
Solubility in Water	Insoluble [1] [3] [6]

Biological Activity & Mechanism of Action

UNC2881 is a potent, specific, and orally active inhibitor of the **Mer tyrosine kinase (Mer TK)** [2] [4].

- **Primary Target & Potency:** It directly inhibits Mer kinase activity with an **IC₅₀ of 4.3 nM** in cell-free assays [1] [4] [6].
- **Selectivity:** It shows high selectivity for Mer over other TAM family members, being approximately **83-fold and 58-fold** more selective for Mer than for Axl and Tyro3, respectively [1] [6].
- **Cellular Potency:** In cellular assays, **UNC2881** inhibits steady-state Mer kinase phosphorylation in 697 B-ALL cells with an **IC₅₀ of 22 nM** [1] [2].
- **Functional Activity:** A key functional outcome is the potent inhibition of collagen-stimulated platelet aggregation, supporting its research use in pathologic thrombosis [2] [4].

The following diagram illustrates the core mechanism of action of **UNC2881** and its downstream effects in different experimental models.



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*Mechanism of **UNC2881**: specific Mer TK inhibition blocks signaling pathways, impacting cell survival and platelet aggregation.*

Experimental Protocols and Applications

In Vitro Cell-Based Assay (Western Blot)

This protocol is used to demonstrate target engagement by **UNC2881** in cells [2].

- **Cell Line:** 32D cells expressing a chimeric EGFR-MerTK protein.
- **Procedure:**
 - Treat cells with **UNC2881** at a concentration range (e.g., 0-1000 nM) for **1 hour**.
 - Stimulate the cells with EGF ligand (100 ng/mL) for **15 minutes** to activate the chimeric kinase.
 - Lyse the cells and analyze the lysates by **Western blot** using a phospho-tyrosine antibody.
- **Expected Outcome:** A dose-dependent reduction in the phospho-tyrosine signal of the chimeric protein, confirming inhibition of MerTK phosphorylation [2].

In Vivo Formulation and Dosing

For animal studies, **UNC2881** can be formulated for different routes of administration. The following validated formulations are reported [1] [5]:

- **Intravenous (I.V.) or Oral (P.O.) Solution:**
 - **Composition:** 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O.
 - **Preparation:** Sequentially add the DMSO stock solution to PEG300 and mix, then add Tween-80 and mix, and finally add ddH₂O. The final solution should be clear and used immediately [1] [5].
 - **Working Concentration:** ~4.6 mg/mL (9.92 mM) [5].
- **Oral (P.O.) Suspension:**
 - **Composition:** 0.5-1% Carboxymethylcellulose sodium (CMC-Na) in water.
 - **Preparation:** Add **UNC2881** powder directly to the CMC-Na solution and mix thoroughly to form a homogeneous suspension.
 - **Working Concentration:** ≥5 mg/mL [1] [5].

Pharmacokinetic (PK) Profile in Mice

Key pharmacokinetic parameters from a study in Swiss albino mice are [1] [2]:

Route	Dose (mg/kg)	Half-life (T _{1/2})	Oral Bioavailability (F)	Clearance (CL)
Intravenous (I.V.)	3	0.80 hours	-	94.5 mL/min/kg
Oral (P.O.)	3	-	14%	-

Critical Technical Notes for Researchers

- **Solvent Impact on Biological Assays:** While DMSO is essential for solubilizing **UNC2881**, be aware that solvents can influence experimental outcomes. A study on a different compound found that DMSO can ease a compound's entrance into cells, potentially enhancing its apparent cytotoxic potency [7]. It is crucial to use the lowest possible DMSO concentration (typically <0.1-0.5%) and include vehicle controls in all experiments.
- **Solution Stability:** For in vitro stock solutions in DMSO, it is recommended to store at -20°C or -80°C and use them within 1-3 months. Aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation and loss of potency [2] [3].
- **Data Consistency:** You may note slight variations in reported solubility and IC₅₀ values between different commercial suppliers. These discrepancies are normal and can arise from differences in batch purity, assay conditions, and measurement techniques.

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